Quizalofop

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Environmental Fate and Degradation Pathways of Quizalofop-P-ethyl

Introduction to Quizalofop-P-ethyl and Its Environmental Significance

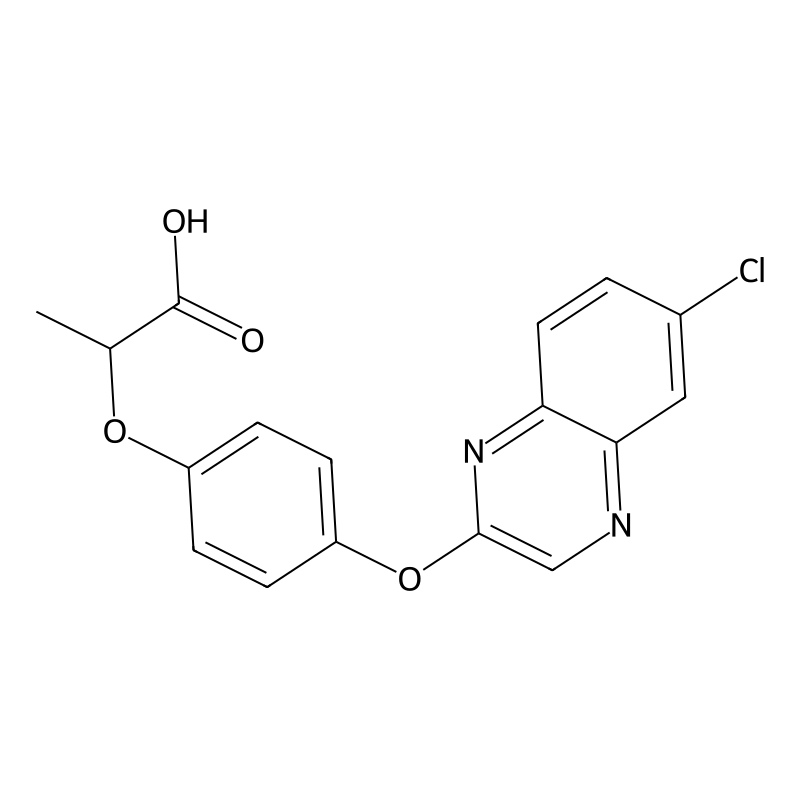

This compound-P-ethyl (ethyl (2R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate) is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family. It is widely used for controlling annual and perennial grass weeds in broad-leaved crops including soybeans, sunflowers, potatoes, and oilseed rape. As an ACCase (acetyl-CoA carboxylase) inhibitor, this compound-P-ethyl exhibits systemic activity by being absorbed through leaves and translocated throughout the plant, ultimately accumulating in meristematic tissues where it disrupts fatty acid biosynthesis. The herbicidal activity is primarily attributed to the R-enantiomer, which demonstrates significantly greater efficacy than the S-enantiomer due to its specific interaction with the target enzyme.

The extensive application of this compound-P-ethyl has raised environmental concerns due to its potential persistence and the formation of transformation products that may pose risks to non-target organisms and ecosystems. As a result, understanding the environmental fate and degradation pathways of this herbicide has become crucial for environmental risk assessment and the development of effective remediation strategies. This comprehensive technical review synthesizes current scientific knowledge on the behavior of this compound-P-ethyl in various environmental compartments, its metabolic pathways in different systems, the microorganisms and enzymes involved in its breakdown, and the analytical methods used for tracking its dissipation and transformation.

Environmental Fate and Behavior

Dissipation Kinetics in Environmental Matrices

The environmental persistence of this compound-P-ethyl varies significantly across different matrices, with degradation rates influenced by factors such as soil composition, temperature, pH, and microbial activity. Under field conditions in sunflower cultivation, this compound-P-ethyl exhibits relatively rapid dissipation in silty clay soil, with half-lives ranging from 0.45 to 0.71 days when described by Gustafson and Holden (FOMC) kinetics, and 0.55 to 0.68 days when applying single first-order (SFO) kinetics [1]. This rapid degradation indicates minimal long-term persistence in agricultural soils under Mediterranean conditions. The dissipation occurs primarily in the top 10 cm of soil, with no detectable residues found below this layer, suggesting limited leaching potential in typical agricultural scenarios.

In contrast, studies conducted on railway track soils – characterized by lower organic carbon content – revealed significantly longer half-lives for this compound-P-ethyl and its metabolites compared to agricultural soils [2]. The half-life of this compound-P-ethyl in these substrates was approximately 1.4 to 26 times longer than in agricultural soils, depending on the specific compound and soil properties. This enhanced persistence in railway environments highlights the critical role of soil composition in determining the environmental fate of this herbicide. The low organic matter content in railway soils not only prolongs degradation but also increases mobility, potentially elevating the risk of groundwater contamination in such scenarios.

Mobility and Transport Mechanisms

The mobility potential of this compound-P-ethyl and its metabolites governs their transport through environmental compartments and determines their likelihood of reaching sensitive water resources. In agricultural settings, this compound-P-ethyl demonstrates limited mobility, with field studies detecting no herbicide residues below the 10-cm soil layer [1]. Runoff losses of the parent compound are generally low, with total losses representing less than 0.021% and 0.005% of the initially applied active ingredient in water and sediment, respectively. These findings suggest minimal risk of contamination for adjacent water bodies under normal agricultural use conditions.

However, the primary metabolite this compound-acid exhibits greater mobility than the parent compound, particularly in substrates with low organic carbon content such as railway track soils [2]. The sorption coefficients (Kd) for this compound-P-ethyl and its metabolites were found to be 3 to 19 times lower in railway materials compared to agricultural soils, indicating substantially higher mobility in these environments. This enhanced mobility, combined with the faster drainage design of railway tracks, increases the contamination potential for underlying aquifers. Consequently, uses in non-agricultural settings like railway tracks may present higher environmental risks compared to typical agricultural applications.

Plant Uptake and Translocation

This compound-P-ethyl exhibits systemic properties in plants, being absorbed through leaf surfaces and translocated via both xylem and phloem. In sunflower cultivation, residues remain detectable for 18 days after application (DAA) in stems and leaves, and for 6 DAA in the root system [1]. Importantly, no herbicide residues are detected in the inflorescences and seeds of sunflower plants, indicating limited translocation to reproductive organs. This selective distribution within plant tissues has significant implications for both herbicide efficacy and potential exposure of non-target organisms.

The enantioselective behavior of this compound-P-ethyl in plants contributes to its selective herbicidal activity. The R-enantiomer exhibits significantly greater herbicidal efficacy compared to the S-enantiomer, a characteristic common to AOPP herbicides [3]. This enantioselectivity extends to degradation processes, with variations in dissipation rates between enantiomers observed in different environmental matrices. Understanding these enantioselective processes is essential for comprehensive environmental risk assessments and for the development of more environmentally friendly herbicide formulations.

Table 1: Dissipation Half-lives of this compound-P-ethyl in Different Environmental Matrices

| Environmental Matrix | Half-life (Days) | Experimental Conditions | Reference |

|---|---|---|---|

| Agricultural soil (silty clay) | 0.45-0.71 | Field conditions, Mediterranean climate | [1] |

| Railway track soils | 1.4-26 times longer than agricultural soils | Laboratory incubation, low OC soils | [2] |

| Water systems | 10-70 | Laboratory studies, distilled water | [4] |

| Plants (stems and leaves) | 18 (detection period) | Sunflower cultivation, field conditions | [1] |

Table 2: Mobility Parameters of this compound-P-ethyl and Metabolites

| Compound | Sorption Coefficient (Kd) in Agricultural Soils | Sorption Coefficient (Kd) in Railway Soils | Leaching Potential | Notes |

|---|---|---|---|---|

| This compound-P-ethyl | Moderate to high | 3-19 times lower | Low to moderate | Limited mobility in agricultural soils |

| This compound-acid | Moderate | Significantly lower | Moderate to high | Primary metabolite, greater mobility |

| CHQ | Not determined | Not determined | High | Detected in water systems |

| PPA | Not determined | Not determined | High | Polar metabolite |

Degradation Pathways and Metabolites

Aquatic Environment Degradation

In aquatic systems, this compound-P-ethyl undergoes sequential transformations leading to the formation of various metabolites through both chemical and biological processes. The initial step involves the hydrolytic cleavage of the ester bond, resulting in the formation of this compound-acid (also referred to as this compound-P), which represents the primary bioactive form [5] [4]. This conversion occurs relatively rapidly, with the concentration of this compound-acid increasing as the parent compound decreases during degradation studies. Further transformation proceeds through the microbial degradation of the chloroquinoxaline ring, leading to the formation of dihydroxychloroquinoxalin (CHHQ) and 6-chloroquinoxalin-2-ol (CHQ) as key intermediates.

The complete degradation pathway in water systems ultimately yields 3-OH-CQO and PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) as terminal metabolites [4]. The persistence of these compounds varies significantly, with CHQ concentrations reaching as high as 1400 μg/L after 75 days following the application of this compound-P-ethyl commercial products [4]. The half-lives of this compound-P-ethyl and its commercial formulations in water range from 10 to 70 days for most analytes, classifying them as medium to high persistent compounds in aquatic environments [4]. This persistence, combined with the potential ecological effects of the metabolites, underscores the importance of understanding the complete transformation pathway when assessing the environmental impact of this compound-P-ethyl use.

Figure 1: Primary degradation pathway of this compound-P-ethyl in aquatic environments

Soil Metabolism Pathways

In soil environments, this compound-P-ethyl undergoes rapid enantioselective degradation with the S-enantiomer degrading slightly faster than the R-enantiomer, leading to relative enrichment of the herbicidally active R-form [3]. The primary transformation pathway involves hydrolytic cleavage of the ester bond, catalyzed by both chemical processes and microbial enzymes, yielding this compound-acid as the main initial metabolite [2]. This conversion occurs rapidly across various soil types, with this compound-acid subsequently undergoing further transformation through microbial action and photodegradation processes.

The complete metabolic pathway in soils involves the formation of hydroxylated derivatives including 3-OH-quizalofop-acid and 3-OH-CQO, with the latter representing a key intermediate in the breakdown of the chloroquinoxaline moiety [2]. Under field conditions, these metabolites are typically formed in only low quantities, with the parent compound and primary metabolite representing the majority of detectable residues. The rate and pathway of degradation vary significantly depending on soil characteristics, with lower degradation rates observed in soils with reduced organic matter content and microbial activity, such as those found in railway track environments [2].

Metabolic Pathways in Plants

In plants, this compound-P-ethyl is rapidly absorbed and translocated, following a metabolic pathway similar to that observed in soils and aquatic systems. The initial activation step involves enzymatic hydrolysis to form this compound-acid, the herbicidally active form that inhibits ACCase in sensitive grass species [6]. In resistant broad-leaved crops like sunflowers, the herbicide is subsequently conjugated with glutathione through the action of specific glutathione S-transferases (GSTs), facilitating its detoxification and compartmentalization.

Recent research has identified specific GST enzymes, such as PfGSTF2 in Polypogon fugax, that confer resistance to this compound-P-ethyl through enhanced herbicide metabolism [6]. These enzymes catalyze the conjugation of glutathione to the this compound molecule at the ether bond, generating a GSH-quizalofop conjugate and a propanoic acid derivative with greatly reduced herbicidal activity. The identification of these specific detoxification enzymes provides valuable insights into the mechanisms of selective toxicity between grasses and broad-leaved plants, as well as the evolution of herbicide resistance in weed populations.

Microbial Degradation and Bioremediation

Microbial Strains and Degradation Efficiency

A diverse range of bacterial strains capable of degrading this compound-P-ethyl has been isolated from various environmental sources, demonstrating the widespread distribution of microbial metabolic pathways for this herbicide. These include strains from genera such as Pseudomonas, Rhodococcus, Brevundimonas, Methylobacterium, and Acinetobacter [7] [3] [8]. These microorganisms employ cometabolic processes and specific hydrolytic enzymes to initiate the breakdown of this compound-P-ethyl, with degradation efficiencies varying significantly among strains and under different environmental conditions.

The degradation capabilities of these bacterial strains are remarkable, with some isolates capable of completely degrading this compound-P-ethyl at concentrations of 50 mg/L within 72 hours under optimal conditions [9]. For instance, Methylobacterium populi YC-XJ1 achieves 97% degradation of QPE (50 mg/L) within 72 hours, with a maximum degradation rate of 1.4 mg/L/h [9]. Similarly, Pseudomonas sp. J-2 demonstrates efficient degradation, leading to the identification of this compound acid as the primary metabolite [8]. These strains typically exhibit broad substrate specificity, capable of degrading various AOPP herbicides with differing efficiencies, making them promising candidates for bioremediation applications in contaminated environments.

Table 3: Microbial Strains Capable of Degrading this compound-P-ethyl

| Bacterial Strain | Isolation Source | Degradation Efficiency | Optimal Conditions | Key Enzymes |

|---|---|---|---|---|

| Pseudomonas sp. J-2 | Activated sludge | High (specific rates not provided) | 30°C, pH 7.0 | QpeH esterase |

| Brevundimonas sp. QPT-2 | Environmental samples | High for multiple AOPPs | 40°C, pH 8.0 | EstWX esterase |

| Methylobacterium populi YC-XJ1 | Desert soil | 97% in 72 h (50 mg/L) | 35°C, pH 8.0 | QPEH1 esterase |

| Rhodococcus sp. JT-3 | Natural consortium | Requires partner strain JT-9 | Not specified | Key esterase |

| Acinetobacter sp. DL-2 | Environmental samples | High for fenoxaprop-P-ethyl | Not specified | AfeH hydrolase |

Enzymatic Mechanisms and Catalytic Properties

The initial and rate-limiting step in the microbial degradation of this compound-P-ethyl is the hydrolytic cleavage of the ester bond, catalyzed by specific carboxylesterases that belong to the α/β hydrolase fold family. These enzymes, including QpeH from Pseudomonas sp. J-2, EstWX from Brevundimonas sp. QPT-2, and QPEH1 from Methylobacterium populi YC-XJ1, exhibit high catalytic efficiency toward this compound-P-ethyl and related AOPP herbicides [3] [8] [9]. These esterases typically demonstrate optimal activity at neutral to slightly alkaline pH (7.0-9.0) and temperatures ranging from 30°C to 40°C, with varying stability under different environmental conditions.

A notable characteristic of many this compound-P-ethyl-degrading esterases is their distinct enantioselectivity, with most characterized enzymes showing preference for the R-enantiomer, which coincides with the herbicidally active form [3]. For instance, EstWX from Brevundimonas sp. QPT-2 exhibits higher affinity and catalytic efficiency toward the R-enantiomers of AOPP herbicides, contributing to the enantioselective degradation observed in environmental samples. These enzymes typically follow Michaelis-Menten kinetics, with Km values in the micromolar range, indicating high affinity for their substrate. The catalytic mechanism relies on a conserved catalytic triad (typically Ser-Asp-His) common to esterases, with specific residues such as S73, K76, Y196, and W368 in EstWX being essential for catalytic function [3].

Bioremediation Applications

The isolated microbial strains and their enzymes show significant promise for bioremediation applications in this compound-P-ethyl-contaminated environments. The feasibility of using these biological agents has been demonstrated in both liquid cultures and soil microcosms, with degradation rates exceeding 90% within several days under optimized conditions [8] [9]. The cometabolic degradation capability of some strains, such as Methylobacterium populi YC-XJ1 which degrades QPE using methanol as a co-substrate, expands the potential application scenarios for bioremediation strategies [9].

The potential for enzyme-based bioremediation represents an innovative approach for addressing this compound-P-ethyl contamination. Recombinantly expressed esterases such as QpeH and EstWX retain high catalytic activity and stability, making them suitable for development as biocatalytic additives in contaminated water or soil treatment systems [3] [8]. Furthermore, the identification of novel metabolites, including 2-hydroxy-6-chloroquinoxaline and quinoxaline, during microbial degradation provides important insights for assessing the completeness of degradation and the potential accumulation of transformation products in bioremediation applications [9].

Analytical Methods for Detection and Quantification

Sample Preparation and Extraction Techniques

The analysis of this compound-P-ethyl and its metabolites in environmental samples requires efficient extraction methods to ensure adequate recovery and minimal matrix interference. For water samples, solid-phase extraction (SPE) represents the most widely used technique, with Oasis HLB cartridges and Strata X cartridges demonstrating excellent recovery rates for this compound-P-ethyl and its transformation products [5]. The elution of retained compounds typically employs organic solvents such as ethyl acetate, acetonitrile, or acidified methanol (methanol containing 0.1 M hydrochloric acid), with the specific choice depending on the analytical method and target compounds.

For soil and plant matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully applied for the simultaneous extraction of this compound-P-ethyl and related compounds [1]. This approach involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and other sorbents to remove interfering matrix components. The efficiency of these extraction methods has been validated through recovery studies, with reported rates typically exceeding 80% for most target compounds in various matrices, ensuring reliable quantification at environmentally relevant concentrations.

Chromatographic Separation and Detection

The separation and detection of this compound-P-ethyl and its metabolites primarily rely on liquid chromatography coupled to mass spectrometry, with both low- and high-resolution systems being employed. Reversed-phase C18 columns (150-250 mm × 2.1-4.6 mm, 3-5 μm particle size) provide excellent separation of the target compounds, with mobile phases typically consisting of methanol-water or acetonitrile-water mixtures, often with the addition of modifiers such as formic acid or ammonium acetate to enhance ionization efficiency [5] [4].

High-resolution mass spectrometry (HRMS), particularly Orbitrap technology, has emerged as a powerful tool for the comprehensive analysis of this compound-P-ethyl and its transformation products [5] [4]. This technique enables not only target analysis but also retrospective screening and non-target analysis through full-scan data acquisition with high mass accuracy (<5 ppm). The typical detection limits for this compound-P-ethyl and its major metabolites in water matrices range from 0.1 to 1.0 μg/L, with quantification limits sufficient for monitoring environmental concentrations resulting from normal application scenarios [4].

Figure 2: General workflow for analysis of this compound-P-ethyl and metabolites in environmental samples

Research Gaps and Future Perspectives

Despite significant advances in understanding the environmental fate and degradation pathways of this compound-P-ethyl, several knowledge gaps remain that warrant further investigation. The ecotoxicological effects of transformation products, particularly the terminal metabolites such as CHQ and PPA, are not fully characterized, making comprehensive risk assessment challenging [4]. While the parent compound's toxicity profile is relatively well-documented, the potential for synergistic effects among the mixture of metabolites present in environmental samples requires more extensive evaluation. Furthermore, the enantioselective toxicity of this compound-P-ethyl and its metabolites toward non-target organisms represents an important aspect that deserves greater attention in future ecotoxicological studies.

From a bioremediation perspective, the field application of isolated this compound-P-ethyl-degrading microorganisms and enzymes remains largely unexplored [8] [9]. Most studies have focused on laboratory-scale experiments under optimized conditions, with limited validation in realistic environmental scenarios. The development of immobilized enzyme systems or engineered microbial strains with enhanced degradation capabilities could significantly advance the practical application of these biological agents for remediation purposes. Additionally, the potential for cross-regulation between herbicide degradation and other metabolic pathways in microbial systems represents a fascinating area for future research, potentially leading to the discovery of novel regulatory mechanisms and degradation pathways.

The integration of advanced analytical approaches such as non-target screening using high-resolution mass spectrometry with bioassays could provide deeper insights into the formation and significance of transformation products [5] [4]. Such integrated approaches would facilitate the identification of previously unknown metabolites and the assessment of their potential contribution to overall environmental effects. Finally, long-term monitoring studies investigating the persistence and mobility of this compound-P-ethyl and its metabolites under various real-world application scenarios would strengthen the environmental risk assessment framework and support the development of more sustainable use patterns for this important herbicide.

Conclusion

This compound-P-ethyl demonstrates complex environmental behavior characterized by relatively rapid dissipation in agricultural soils but increased persistence in low-organic matter substrates such as railway tracks. The transformation of this herbicide follows conserved pathways across different environmental compartments, with initial hydrolytic cleavage yielding this compound-acid as the primary metabolite, followed by progressive breakdown of the chloroquinoxaline moiety. The discovery of diverse microbial strains possessing efficient degradation capabilities, along with the characterization of specific esterases responsible for the initial hydrolysis, provides promising foundations for the development of targeted bioremediation strategies.

References

- 1. Dissipation and transport of this compound-p-ethyl herbicide in sunflower cultivation under field conditions | Environmental Science and Pollution Research [link.springer.com]

- 2. D - and this compound-P-ethyl and their metabolites in soils from ... [enveurope.springeropen.com]

- 3. Characterization of a novel aryloxyphenoxypropionate herbicide-hydrolyzing carboxylesterase with R-enantiomer preference from Brevundimonas sp. QPT-2 - ScienceDirect [sciencedirect.com]

- 4. Behavior of this compound-p and its commercial products in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Behavior of this compound-p and its commercial products in ... [sciencedirect.com]

- 6. PfGSTF2 endows resistance to this compound‐p‐ethyl in ... [pmc.ncbi.nlm.nih.gov]

- 7. Recent insights into the microbial catabolism of aryloxyphenoxy-propionate herbicides: microbial resources, metabolic pathways and catabolic enzymes | World Journal of Microbiology and Biotechnology [link.springer.com]

- 8. Purification and properties of a novel this compound-p-ethyl- ... [pmc.ncbi.nlm.nih.gov]

- 9. Cometabolic biodegradation of this compound-p-ethyl by Methylobacterium populi YC-XJ1 and identification of QPEH1 esterase - ScienceDirect [sciencedirect.com]

what is quizalofop-P used for in agriculture

Chemical Profile and Mechanism of Action

The table below summarizes the core technical identity of quizalofop-P-ethyl.

| Property | Description |

|---|---|

| IUPAC Name | Ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate [1] [2] |

| Chemical Class | Aryloxyphenoxypropionate (FOP herbicide) [3] [1] |

| Molecular Formula | C₁₉H₁₇ClN₂O₄ [1] |

| Mode of Action | Inhibition of Acetyl-CoA Carboxylase (ACCase) [4] [5] [3] |

| HRAC Group | Group 1 (Inhibition of ACCase) [4] [5] |

This compound-P-ethyl is the purified "P" isomer of this compound, which possesses the highest herbicidal activity. This refinement makes it more efficient than the original racemic mixture [1] [6].

The compound is a systemic herbicide absorbed through the foliage of weeds and rapidly translocated to the meristematic tissues (growth points) [1]. Its primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase) [4] [5]. ACCase is essential for the synthesis of lipids, as it catalyzes the first step in fatty acid biosynthesis. By disrupting this process, the herbicide prevents the formation of new cell membranes, ultimately leading to the cessation of growth and death of susceptible grass weeds [3] [1]. Visible symptoms like chlorosis (yellowing) and necrosis (tissue death) typically appear within 1-3 weeks [3].

The following diagram illustrates the sequence of its mechanism of action within a susceptible grass plant.

Mechanism of Action of this compound-P-ethyl in Susceptible Grasses

Agricultural Applications and Usage

This compound-P-ethyl is valued for its selectivity, effectively controlling grass weeds without harming a wide range of broadleaf crops [1] [6].

- Target Crops: It is safe for use in numerous broadleaf crops, including soybeans, cotton, peanuts, sugar beets, rapeseed/canola, sunflowers, vegetables (e.g., potatoes, cucumbers, tomatoes), and fruit trees [4] [5] [1].

- Target Weeds: It controls a broad spectrum of annual and perennial grasses. Key targets include Barnyardgrass, Foxtail, Wild Oats, Ryegrass, Brome grasses, Couch grass, and Johnsongrass [4] [1] [6].

- Role in Managing Resistance: With the rise of glyphosate-resistant weeds in crops like soybeans, this compound-P-ethyl serves as an effective alternative mode of action. It is particularly effective against volunteer corn and other problematic grasses in soybean fields [5].

The table below provides a summary of its key application parameters.

| Parameter | Details |

|---|---|

| Application Type | Post-emergence, foliar spray [4] [1] |

| Optimal Weed Stage | Early growth stage (e.g., 3-5 leaf stage) for best results [6] |

| Formulations | Emulsifiable Concentrates (EC) at various concentrations (e.g., 5%, 10%, 12.5%, 20%) [1] [6] |

| Rainfastness | Within 1 hour of application [7] [6] |

| Key Symptom Timeline | Weed growth stops within 24-48 hours; visible yellowing in 5-7 days; plant death in 10-15 days [4] [6] |

Environmental Behavior and Degradation

Understanding the environmental fate of pesticides is critical for assessing their ecological impact.

- Soil Behavior: this compound-P-ethyl has low soil mobility and is not expected to leach significantly. It is biodegradable, with a reported soil half-life of about 60 days. It has little residual soil activity post-application [4] [6].

- Toxicity Profile: It is considered non-toxic to birds and bees but shows moderate toxicity to mammals and is toxic to fish and arthropods [4].

- Biodegradation Pathway: Microbial degradation is a major route for its breakdown in the environment. The primary degradation pathway involves the hydrolysis of the ethyl ester bond, transforming this compound-P-ethyl into its corresponding acid metabolite, This compound acid (QA) [8]. This reaction is catalyzed by specific bacterial esterases.

Experimental Protocol for Microbial Degradation

For research purposes, the following methodology outlines how to study this compound-P-ethyl degradation using microbes, based on a scientific study [8].

Isolation of Degrading Bacteria:

- Enrichment Culture: Inoculate a soil sample (e.g., from pesticide-contaminated land) into a Mineral Salts Medium (MSM) containing this compound-P-ethyl (e.g., 20 mg/L) as the sole carbon source.

- Incubation and Subculturing: Incubate the culture (e.g., at 30°C with shaking). After turbidity develops, transfer an aliquot to fresh MSM with the same herbicide concentration. Repeat this subculturing several times to enrich for degrading organisms.

- Strain Purification: Perform serial dilutions of the enriched culture and spread onto MSM agar plates containing QPE. Purify colonies that form transparent halos, indicating herbicide degradation.

- Identification: Identify the isolated strain using 16S rRNA gene sequence analysis.

Analysis of Herbicide and Metabolites:

- Sample Extraction: Centrifuge bacterial culture samples. Extract the supernatant multiple times with an organic solvent like dichloromethane.

- Acidification and Re-extraction: Acidify the aqueous layer and repeat the extraction to ensure recovery of the acid metabolite.

- Concentration and Analysis: Combine and concentrate the organic extracts. Analyze the residues using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector. A mobile phase of methanol:water (80:20 v/v) is effective.

- Metabolite Identification: Identify the breakdown metabolite (this compound acid) using Liquid Chromatography-Ion Trap-Mass Spectrometry (LC-IT-MSn).

Regulatory and Health Considerations

Regulatory assessments ensure that pesticide residues in food remain below levels that could pose a health risk.

- Toxicological Reference Values: The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) of 0.009 mg/kg body weight per day for this compound-P-ethyl [2].

- Consumer Risk Assessment: Evaluations conclude that the authorized use of this compound-P-ethyl, including on imported genetically modified maize, is unlikely to pose a risk to consumer health, as calculated dietary exposure remains well below the ADI [2].

- Maximum Residue Levels (MRLs): The enforcement residue definition in the EU is "This compound, including this compound-P". An MRL for this compound-P-ethyl in maize grain imported from Canada was set at 0.02 mg/kg based on supporting data and a positive consumer risk assessment [2].

References

- 1. This compound-p-ethyl Herbicide [pomais.com]

- 2. Setting of import tolerance for this compound‐P‐ethyl in ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-P-Ethyl - Active Ingredient Page [chemicalwarehouse.com]

- 4. This compound [en.wikipedia.org]

- 5. This compound-P-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]

- 6. Do you know how to use this compound-P?|News|Agripesticide [agripesticide.com]

- 7. Suffice – Reliable Weed Protection for Crops | Sharda USA [shardausa.com]

- 8. Purification and properties of a novel this compound-p-ethyl- ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for the Analysis of Quizalofop-ethyl in Agricultural Products Using the QuEChERS Method

Introduction

Quizalofop-ethyl is a selective, post-emergence aryloxyphenoxypropionate herbicide widely used for controlling annual and perennial grass weeds in various crops, including beans, soybeans, and potatoes [1] [2]. Its mechanism of action involves inhibition of acetyl-coenzyme A carboxylase in the chloroplast, which disrupts lipid biosynthesis in target weeds [1]. The maximum residue limits (MRLs) for this compound-ethyl in agricultural products are typically set at very low levels (e.g., 0.05 mg/kg in the USA and 0.1 mg/kg in China), necessitating highly sensitive and reliable analytical methods for monitoring compliance [3] [4].

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a preferred approach for pesticide residue analysis due to its inherent advantages over traditional techniques [5]. This method provides a green and sustainable alternative with minimal use of hazardous reagents, fast sample preparation, simplicity, and low cost [5]. These application notes provide detailed protocols for the determination of this compound-ethyl residues in various agricultural matrices using modified QuEChERS approaches coupled with different detection techniques.

Principle of the QuEChERS Method

The QuEChERS method involves a simple two-step process: microscale extraction with acetonitrile based on partitioning via salting-out, followed by a dispersive solid-phase extraction (d-SPE) clean-up using a mixture of sorbents to remove matrix interferences [5]. The original method has been standardized into two official buffering-salt approaches: the AOAC Official Method 2007.01 (using acetate buffer) and the CEN Standard Method EN 15662 (using citrate buffer) [5]. These modifications help increase the recovery of pH-dependent analytes like this compound-ethyl and its metabolites.

Table 1: Official QuEChERS Method Variations

| Method Version | Buffering System | Applications | Key Advantages |

|---|---|---|---|

| Original QuEChERS | Unbuffered | General purpose | Simplicity, speed |

| AOAC 2007.01 | Acetate buffer | Broad pH range pesticides | Improved recovery of pH-sensitive compounds |

| CEN EN 15662 | Citrate buffer | Broad pH range pesticides | Enhanced stability for base-sensitive compounds |

The workflow for QuEChERS sample preparation can be visualized as follows:

Materials and Methods

Reagents and Chemicals

- Pesticide standards: this compound-ethyl (purity >96.4%), this compound-p-ethyl (purity >99%), and metabolite this compound-p-acid (purity >97.6%) should be obtained from certified suppliers (e.g., Dr. Ehrenstorfer GmbH, Sigma-Aldrich, or Wako) [3] [4]

- Solvents: HPLC or LC-MS grade acetonitrile, methanol, water; analytical grade acetic acid, formic acid, ammonium acetate, ammonium formate

- QuEChERS salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogencitrate sesquihydrate

- d-SPE sorbents: Primary secondary amine (PSA), C18, graphitized carbon black (GCB), zirconium dioxide-based sorbents (Z-SEP, Z-Sep+), multi-walled carbon nanotubes (MWCNTs), Enhanced Matrix Removal-Lipid (EMR-lipid)

- Equipment: Analytical balance, vortex mixer, centrifuge (capable of 4000-10000 rpm), nitrogen evaporator, HPLC-DAD or LC-MS/MS system

Standard Preparation

Prepare individual stock solutions of this compound-ethyl and its metabolites at 1000 mg/L in acetonitrile [6] [4]. Store at -20°C in the dark. Prepare working standard solutions by appropriate dilution with acetonitrile. For quantification, prepare matrix-matched calibration standards by adding working standards to blank matrix extracts at concentrations of 0.1-10 μg/mL [4].

Protocols for Different Matrices

Protocol for Beans Using HPLC-DAD

This protocol is optimized for determining this compound-ethyl and its metabolite in various beans (azuki bean, soybean, mung bean, black soybean, kidney bean) using HPLC-DAD, which is more accessible to laboratories without mass spectrometry capabilities [3] [4].

Sample Preparation:

- Pre-hydrate the sample if necessary (depends on bean type and moisture content)

- Weigh 5 g of homogenized bean sample into a 50-mL centrifuge tube

- Add 15 mL of acetonitrile:acetic acid (99:1, v/v) and vortex for 2 minutes

- Add 0.3 g NaCl and vortex for 30 seconds

- Add 1.5 g anhydrous MgSO₄ and vortex for 30 seconds

- Centrifuge at 4000 rpm for 10 minutes

- Transfer 1 mL of supernatant to a 2-mL d-SPE tube containing 25 mg of C18:PSA (1:1, w/w)

- Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes

- Filter supernatant through a 0.22 μm membrane for HPLC-DAD analysis

- Column: C18 (4.6 × 250 mm, 5 μm)

- Mobile phase: Acetonitrile/acidified water with 1% acetic acid (70:30, v/v)

- Flow rate: 1.0 mL/min

- Column temperature: 40°C

- Injection volume: 20 μL

- Detection wavelength: 220 nm

- Run time: 15 minutes

Multi-Residue Protocol for Various Agricultural Products Using LC-MS/MS

This protocol enables simultaneous determination of this compound-ethyl along with other herbicides (pyridate, cyhalofop-butyl) in brown rice, soybean, potato, pepper, and mandarin [2] [6].

Sample Preparation:

- Weigh 10 g of homogenized sample (5 g for cereals and legumes) into a 50-mL centrifuge tube

- For grains and legumes: add 5 mL water, allow to hydrate for 30 minutes, then add 10 mL acetonitrile

- For other matrices: add 20 mL acetonitrile directly

- Add QuEChERS EN extraction kit (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate)

- Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes

- Transfer 1.5 mL supernatant to a d-SPE tube containing 75 mg Z-SEP

- Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes

- Dilute supernatant with methanol (1:1, v/v) for LC-MS/MS analysis

- Column: C18 (2.1 × 100 mm, 3.5 μm)

- Mobile phase A: 5 mM ammonium acetate + 0.1% formic acid in water

- Mobile phase B: 5 mM ammonium acetate + 0.1% formic acid in methanol

- Gradient program: 0-8 min (60% A), 8-1.5 min (40% A), 1.5-2.5 min (30% A), 2.5-9 min (20% A), 9-12 min (0% A), 12-15 min (95% A)

- Flow rate: 0.4 mL/min

- Injection volume: 2 μL

- Ionization: Positive electrospray ionization (ESI+)

- Mass analyzer: Triple quadrupole with MRM mode

Protocol for Fatty Matrices Using Z-Sep+ and EMR-lipid

For challenging fatty matrices, specialized sorbents are required for effective clean-up [7].

Sample Preparation:

- Weigh 3 g of olive oil or other fatty matrix into a 50-mL centrifuge tube

- Add 7 mL water and 10 mL acetonitrile (1% acetic acid)

- Vortex for 1 minute

- Add 4 g MgSO₄ and 1 g NaCl, vortex for 1 minute

- Centrifuge at 4000 rpm for 5 minutes

- For Z-Sep+ clean-up: Transfer 2 mL supernatant to a tube containing 100 mg Z-Sep+, 100 mg PSA, and 300 mg MgSO₄

- For EMR-lipid clean-up: Use manufacturer's recommended protocol

- Vortex for 1 minute, centrifuge at 4000 rpm for 5 minutes

- Filter through 0.22 μm PTFE syringe filter for analysis

Method Optimization and Sorbent Selection

The choice of d-SPE sorbents is critical for achieving optimal recovery and minimizing matrix effects. Different sorbents offer specific advantages for various matrix types:

Table 2: Comparison of d-SPE Sorbents for this compound-ethyl Analysis

| Sorbent | Mechanism | Applications | Recovery (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| PSA | Chelation and hydrogen bonding | Removal of fatty acids, sugars, organic acids | 70-120 [2] [6] | Effective for polar impurities | Limited capacity for highly pigmented matrices |

| C18 | Hydrophobic interactions | Removal of non-polar interferents (lipids, sterols) | 77-115 [8] | Excellent for non-polar matrices | May retain non-polar pesticides |

| Z-SEP/Z-Sep+ | Lewis acid/base interactions + hydrophobic | Fatty matrices, pigmented samples | 70-120 [2] [6] | Superior lipid removal | May interact with certain analytes |

| MWCNTs | High surface area, multiple interactions | Complex matrices (herbs, pigmented samples) | 76-123 [8] | Exceptional pigment removal | Potential over-retention of planar compounds |

| EMR-lipid | Size exclusion + hydrophobic | High-fat matrices (oils, fatty foods) | 70-113 [7] | Selective lipid removal | Higher cost, specific protocol |

The selection of appropriate sorbent combinations should be based on matrix composition:

Method Validation

Extensive validation of the QuEChERS method for this compound-ethyl analysis has demonstrated excellent performance characteristics across different matrices and detection techniques:

Table 3: Method Validation Parameters for this compound-ethyl Analysis

| Validation Parameter | HPLC-DAD (Beans) [3] [4] | LC-MS/MS (Multiple Matrices) [2] [6] | Acceptance Criteria |

|---|---|---|---|

| Linear Range (μg/mL) | 0.1-10 | 0.0025-0.05 | R² ≥ 0.99 |

| Recovery (%) | 88.7-116.2 | 70-120 | 70-120% |

| RSD (%) | 0.82-4.39 | <20 | ≤20% |

| LOD (mg/kg) | 0.003-0.008 | 0.0075 | - |

| LOQ (mg/kg) | 0.01-0.03 | 0.01 | - |

| Matrix Effects (%) | - | -20 to +20 | Minimal suppression/enhancement |

The method demonstrates excellent precision and accuracy across the validated concentration ranges, with relative standard deviations (RSDs) consistently below 5% for HPLC-DAD and 20% for LC-MS/MS methods, meeting international acceptance criteria [2] [3] [4].

Analysis of Metabolites and Environmental Fate

This compound-ethyl rapidly hydrolyzes to form this compound (free acid) in plants and soil, with further metabolization leading to conjugate formation [1] [4]. The half-life of this compound-ethyl in adzuki bean plants and soils ranges between 3.4 and 6.7 days, depending on climatic conditions [4]. Different jurisdictions have established varying residue definitions:

- Japan: Sum of this compound-ethyl, this compound-tefuryl, this compound, and this compound conjugates hydrolyzable to this compound, expressed as this compound equivalents [1]

- European Union: Includes propaquizafop in the definition since it hydrolyzes to this compound in plants [1]

- United States: Residues convertible to 6-chloro-2-methoxyquinoxaline (CMQ), expressed as this compound ethyl equivalents [1]

For metabolite analysis, a conversion method involving refluxing in methanolic potassium hydroxide followed by GC-MS/MS analysis of CMQ has been developed to fulfill these regulatory requirements [1].

Troubleshooting and Technical Notes

Low Recovery Issues: If recovery falls outside the 70-120% range, consider modifying the extraction solvent (e.g., acetonitrile with 1% acetic acid) or optimizing the d-SPE sorbent combination [3]

Matrix Effects: To compensate for signal suppression/enhancement, use matrix-matched calibration standards rather than solvent-based standards [7] [4]

Chromatographic Issues: For peak tailing, adjust the mobile phase by adding acid modifiers (0.1% formic acid or acetic acid) to improve peak shape [3]

Clean-up Efficiency: For challenging matrices, consider a two-step clean-up process or increase the sorbent amount, but beware of potential analyte loss [8] [7]

Detection Sensitivity: For regulatory compliance at very low MRLs (e.g., 0.01 mg/kg), LC-MS/MS is preferred over HPLC-DAD due to superior sensitivity and selectivity [2] [6]

Conclusion

The QuEChERS method provides a robust, efficient, and cost-effective approach for the determination of this compound-ethyl and its metabolites in various agricultural products. The flexibility of the method allows for adaptation to different matrices through optimization of extraction conditions and d-SPE sorbent selection. The validated protocols demonstrate excellent performance characteristics meeting international regulatory standards, making them suitable for routine monitoring and regulatory compliance testing.

References

- 1. GC–MS/MS method for determining this compound ethyl ... [sciencedirect.com]

- 2. Simultaneous Determination of Pyridate, this compound-ethyl ... [mdpi.com]

- 3. Determination of fomesafen and this compound-p-ethyl in ... [qascf.com]

- 4. Determination of Residues of this compound-p-ethyl and Its ... [jstage.jst.go.jp]

- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Determination of Pyridate, this compound-ethyl ... [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Pesticide Residues in Olive Oil Using ... [mdpi.com]

- 8. 串联质谱法测定中草药中22种三唑类农药残留 [pmc.ncbi.nlm.nih.gov]

validated analytical method quizalofop enforcement livestock commodities

Analytical Method for Quizalofop in Livestock Commodities

The enforcement of Maximum Residue Levels (MRLs) for this compound-P variants (ethyl, tefuryl, and propaquizafop) in animal commodities requires analytical methods that can account for the parent compounds and their metabolites. The residue definition for risk assessment is "This compound (sum of this compound, its salts, its esters [including propaquizafop] and its conjugates, expressed as this compound)" [1].

A recent evaluation by the European Food Safety Authority (EFSA) concluded that the data gap concerning the fully validated analytical method for enforcement in livestock commodities was only fully addressed for muscle, poultry liver, and eggs [2] [1]. For other matrices, such as kidney and the liver of bovine, sheep, goat, equine, and swine, further validation data are required, and risk management decisions on existing MRLs are pending [1].

Regulatory Context & Validation Status

The table below summarizes the current validation status for various animal commodities as per the EFSA assessment and established tolerances.

| Commodity | Validation Status (Per EFSA) | Tolerance (MRL) in the US (ppm) [3] | Residue Definition for Enforcement |

|---|---|---|---|

| Muscle | Fully validated [2] [1] | 0.02 | Measured as this compound convertible to this compound acid [3]. |

| Poultry Liver | Fully validated [2] [1] | 0.05 (Poultry meat byproducts) | Measured as this compound convertible to this compound acid [3]. |

| Eggs | Fully validated [2] [1] | 0.02 | Measured as this compound convertible to this compound acid [3]. |

| Milk | Not fully validated; MRL proposed at LOQ [1] | 0.01 | Measured as this compound convertible to this compound acid [3]. |

| Kidney & Other Liver | Not fully validated; requires risk management decision [1] | 0.05 (Cattle, meat byproducts) | Measured as this compound convertible to this compound acid [3]. |

| Fat | Not fully validated for all; poultry fat MRL proposed at LOQ [1] | 0.05 | Measured as this compound convertible to this compound acid [3]. |

Detailed Protocol: Hydrolysis and GC-MS/MS Analysis

The following protocol is adapted from a published method designed to comply with the this compound residue definitions of multiple regulatory bodies by converting all relevant compounds to a single, measurable marker, 2-methoxy-6-chloroquinoxaline (CMQ) [4].

Principle: this compound ethyl, this compound tefuryl, their metabolites (including this compound acid and conjugates), and propaquizafop are converted to CMQ via alkaline hydrolysis. The CMQ is then quantified using GC-MS/MS, and the total residue is expressed as this compound equivalents [4].

Workflow Overview:

Materials and Reagents

- Tissues: Muscle, liver, or other animal commodities.

- Chemicals: Pesticide analytical grade methanol, ethyl acetate, hexane, anhydrous sodium sulfate, formic acid, potassium hydroxide (≥85%), Primary Secondary Amine (PSA) sorbent, C18 sorbent [4] [5].

- Standards: Certified reference standards of this compound-P-ethyl, this compound-P-tefuryl, propaquizafop, and this compound acid.

- Equipment: GC-MS/MS system, analytical balance, centrifuge, vortex mixer, reflux apparatus.

Step-by-Step Procedure

- Sample Preparation: Homogenize representative samples of the livestock commodity (e.g., muscle, liver). Weigh 2.0 ± 0.1 g of the homogenized sample into a 50-mL centrifuge tube [5].

- Alkaline Hydrolysis: Add 20 mL of a 1 M methanolic potassium hydroxide (KOH) solution to the sample. Heat the mixture under reflux at 80°C for 1 hour to hydrolyze all esters and conjugates to CMQ [4].

- Extraction: After cooling, acidify the hydrolysate with formic acid. Add a mixture of ethyl acetate and hexane (1:1, v/v), shake vigorously for 5 minutes, and centrifuge. Transfer the organic layer. Repeat the extraction and combine the supernatants [4] [5].

- Clean-up: Transfer an aliquot of the extract to a 15-mL tube containing a mixture of 50 mg PSA, 50 mg C18, and 150 mg anhydrous MgSO4. Vortex for 1 minute and centrifuge to separate the clean extract [5].

- GC-MS/MS Analysis:

- Instrument: Gas Chromatograph coupled with a Tandem Mass Spectrometer.

- Column: Mid-polarity fused-silica capillary column (e.g., DB-35ms).

- Ionization: Electron ionization (EI).

- Acquisition: Multiple Reaction Monitoring (MRM).

- Key MRM Transition: Monitor the transition for CMQ: m/z 195 -> 168 [4].

Method Validation Parameters

The following table outlines typical validation parameters that were successfully demonstrated for the CMQ method in various food matrices, supporting its robustness [4].

| Parameter | Performance Data |

|---|---|

| Linearity | Coefficient of determination (R²) ≥ 0.999 for matrix-matched calibration curves [4] [5]. |

| Limit of Detection (LOD) | 0.0075 mg/kg [5]. |

| Limit of Quantification (LOQ) | 0.01 mg/kg [5]. |

| Accuracy (Recovery) | Average recovery within 70-120% [4] [5]. |

| Precision (RSD) | Relative Standard Deviation (RSD) typically < 20% [4] [5]. |

Critical Considerations for Researchers

- Matrix-Specific Validation is Key: The EFSA assessment underscores that method validation is not universally complete for all animal tissues. The protocol above provides a foundation, but full validation must be demonstrated for each specific livestock commodity (e.g., bovine kidney, swine liver) in your laboratory [2] [1].

- Alternative Extraction for Multi-Residue Analysis: For methods aiming to analyze this compound-ethyl alongside other non-acidic herbicides, a QuEChERS-based extraction (using acetonitrile and a salt mixture) followed by clean-up with sorbents like Z-SEP+ has proven effective in complex matrices like meat and liver [5].

- Metabolite Coverage: Ensure the hydrolysis and extraction steps are efficient for the full range of conjugates, as this was a specific data gap identified in the EU MRL review [1].

References

- 1. Evaluation of confirmatory data following the Article 12 MRL ... [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of confirmatory data following the Article 12 MRL ... [efsa.europa.eu]

- 3. 40 CFR 180.441 -- this compound ethyl; tolerances for residues. [ecfr.gov]

- 4. GC–MS/MS method for determining this compound ethyl ... [sciencedirect.com]

- 5. Simultaneous Determination of Pyridate, this compound-ethyl ... [pmc.ncbi.nlm.nih.gov]

quizalofop-P-tefuryl MRL review confirmatory data assessment

Regulatory Assessment Overview

The confirmatory data assessment was initiated following the MRL review under Article 12 of Regulation (EC) No 396/2005. The applicant, Arysta Life Science Great Britain Limited, submitted data for quizalofop-P-tefuryl, which also triggered a combined assessment for all this compound-P variants (This compound-P-ethyl, this compound-P-tefuryl, and propaquizafop) due to their shared residue definition [1].

- Residue Definition: The assessment defines the residue as "This compound (sum of this compound, its salts, its esters [including propaquizafop] and its conjugates, expressed as this compound [any ratio of constituent isomers])" [1].

- Primary Objective: The evaluation aimed to address data gaps identified in 2017, which led to tentative MRLs. The legally mandated deadline for submitting confirmatory data was June 14, 2021 [1].

Status of Confirmatory Data Gaps

The table below summarizes the status of the key data gaps identified during the MRL review [1].

| Data Gap Category | Specific Requirement | Status in 2024 Assessment |

|---|

| Animal Commodities | Validation of extraction/hydrolysis efficiency in livestock enforcement methods | Fully addressed only for muscle, poultry liver, and eggs. Not fully addressed for other livestock tissues (e.g., kidney, bovine liver). | | Plant Commodities | Validation of extraction/hydrolysis efficiency in plant enforcement methods; residue trials for numerous crops (e.g., citrus fruits, blueberries, herbs, spices). | Not addressed. Data gaps for plant commodities remain open. | | Complex Matrices | Fully validated methods and storage stability studies for herbal infusions and spices. | Not addressed. | | This compound-P-ethyl | Residue trials for caraway. | Sufficiently addressed via a previous MRL application. |

Analytical Methods & Protocols

To support the analytical workflows for enforcing the residue definition of this compound, here are two detailed protocols based on recent scientific literature.

Protocol 1: GC-MS/MS Method via Conversion to CMQ

This method is designed to comply with the residue definitions of Japan, the EU, and the USA by converting all relevant compounds to a single analyte, 6-chloro-2-methoxyquinoxaline (CMQ) [2].

Workflow Summary: The following diagram outlines the key steps in the sample preparation and analysis process.

Detailed Procedure:

- Hydrolysis and Conversion: Weigh 20 g of homogenized sample into a flask. Add 100 mL of 1 mol/L methanolic potassium hydroxide and reflux for 1 hour to hydrolyze esters and conjugates to this compound, and subsequently convert this compound to CMQ [2].

- Extraction: After cooling, transfer the hydrolysate to a separation funnel. Extract CMQ three times with a mixed solvent of ethyl acetate and hexane [2].

- Cleanup: Combine the extracts and evaporate to near dryness. Reconstitute the residue in acetonitrile for dispersive solid-phase extraction (d-SPE) using a mixture of PSA, C18, and magnesium sulfate (MgSO4) to remove interfering compounds [2].

- Analysis: Analyze the final extract by GC-MS/MS. Monitor the specific transition ions for CMQ for quantification [2].

Method Performance:

Protocol 2: QuEChERS-UPLC-MS/MS for Acidic Herbicides

This protocol allows for the simultaneous determination of this compound-P-tefuryl and its acid metabolite (this compound) alongside other acidic herbicides in plant-origin matrices [3].

Workflow Summary: The process follows a modified QuEChERS approach, optimized for acidic compounds.

Detailed Procedure:

- Extraction: Weigh 10 g of homogenized sample into a centrifuge tube. Add 10 mL of acidified acetonitrile (e.g., with 1% formic acid) and shake vigorously for 10-15 minutes [3].

- Salting Out: Add a salt mixture (e.g., MgSO4 and NaCl) to separate the organic and aqueous phases. Centrifuge [3].

- Cleanup: Transfer an aliquot (e.g., 6 mL) of the acetonitrile extract to a tube containing d-SPE reagents. A combination of 150 mg MgSO4, 150 mg Florisil, and optional GCB is effective for cleaning fruits and vegetables. For oily matrices, C18 is recommended to adsorb lipids [3].

- Analysis: Analyze the purified extract by UPLC-MS/MS. Use electrospray ionization (ESI) in positive or negative mode with multiple reaction monitoring (MRM) for high sensitivity and selectivity [3].

Key Conclusions for Researchers

- Consumer Risk: EFSA concluded that the consumer intake of this compound-P-tefuryl residues, based on the reported agricultural practices, is unlikely to present a health risk [1] [4].

- Ongoing Data Gaps: Be aware that significant data gaps persist. The MRLs for many plant commodities and some animal commodities (like poultry fat and milk) may be revised downward or require further validation data [1].

- Analytical Focus: Ensure your analytical methods can handle the complete residue definition, which includes esters, acids, and conjugates. The conversion method to CMQ or the use of LC-MS/MS are robust approaches [2] [3].

References

- 1. Evaluation of confirmatory following the Article 12 data ... MRL review [pmc.ncbi.nlm.nih.gov]

- 2. GC–MS/MS method for determining this compound ethyl ... [sciencedirect.com]

- 3. Simultaneous Determination of Six Acidic Herbicides and ... [mdpi.com]

- 4. Evaluation of confirmatory data following the Article 12 MRL ... [efsa.europa.eu]

efficiency extraction hydrolysis quizalofop residues animal commodities

Method Validation Status & Rationale

The European Food Safety Authority (EFSA) recently evaluated confirmatory data for enforcing quizalofop residues (defined as the sum of this compound, its salts, esters, and conjugates) in animal commodities [1] [2]. The core challenge is ensuring the analytical method efficiently releases and measures all forms of the residue, requiring a validated hydrolysis step.

EFSA's assessment concluded that the data gap for the efficiency of extraction and hydrolysis in livestock commodities was only fully addressed for muscle, poultry liver, and eggs [1]. The methods for other matrices, such as kidney and the liver of bovine, sheep, goat, equine, and swine, still require further validation, indicating a need for more rigorous or specific protocols [1].

Key Analytical Parameters

The table below summarizes the critical parameters for the analysis based on the EFSA evaluation and supporting scientific literature.

| Parameter | Details | Context & Notes |

|---|---|---|

| Residue Definition | "this compound (sum of this compound, its salts, its esters...and its conjugates)" [1] | Enforcement requires measuring total potential residues. |

| Key Metabolite | This compound acid (QA) [3] | Primary metabolite detected in animal tissues. |

| Validated Matrices | Animal muscles, poultry liver, eggs [1] | Method efficiency confirmed. |

| Matrices Requiring Further Validation | Animal kidney, bovine, sheep, goat, equine, swine liver [1] | Risk management decision needed in the absence of full validation. |

| Hydrolysis Necessity | Required | To break down conjugates and ensure complete residue extraction [1]. |

Experimental Workflow for Sample Analysis

The following workflow synthesizes procedures from a rat metabolism study, which provides a foundational approach for sample preparation and analysis [3]. You will need to adapt and validate this for each specific animal commodity.

Detailed Protocol Steps

- Sample Homogenization: Tissues (e.g., liver, kidney) and feces should be homogenized for 3 minutes to create a uniform matrix for analysis [3].

- Acidification and Extraction:

- Transfer a measured sample (e.g., 0.2 g of homogenized tissue, 0.2 mL blood) to a centrifuge tube.

- Add 100 µL of 1 mol/L HCl for acidification. This step is critical for the hydrolysis of conjugates and to facilitate the extraction of the acidic metabolites [3].

- Add 5 mL of ethyl acetate and vortex for 5 minutes [3].

- Liquid-Liquid Partitioning:

- Centrifuge the mixture at 3500 rpm for 5 minutes.

- Transfer the upper organic layer to a new tube.

- Repeat the extraction with another 5 mL of ethyl acetate and combine the organic phases [3].

- Concentration and Reconstitution:

- Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen gas at 35°C.

- Redissolve the dry residue in 0.5 mL of 2-propanol or 5 mL of methanol (depending on the expected residue concentration and analytical instrument requirements).

- Filter the final solution through a 0.22 µm syringe filter prior to injection [3].

- Instrumental Analysis:

- HPLC-UV/ORD: For chiral separation and detection. A Chiralpak IC column with a mobile phase of n-hexane and 2-propanol (92:8 v/v, with 0.5% TFA) can be used. The column temperature should be maintained at 15°C, with UV detection at 230 nm. An Optical Rotatory Dispersion (ORD) detector can determine the elution order of the enantiomers [3].

- LC-MS/MS: For confirmation and higher sensitivity. A C18 column with a mobile phase of methanol-water-formic acid (70:30:0.1%, v/v/v) is suitable. MS/MS should be operated in negative ionization mode for this compound acid (QA) with Selected Reaction Monitoring (SRM) of mass transitions 343>>271 and 343>>243 [3].

Application Notes & Limitations

- Scope of Validation: This general workflow is a starting point. You must conduct rigorous in-house validation for each specific animal commodity (e.g., bovine liver, swine kidney, milk) to demonstrate extraction efficiency, hydrolysis completeness, and precision at the relevant Limit of Quantification (LOQ) [1].

- Analyte Focus: The method should be optimized to ensure the hydrolysis step efficiently converts all this compound ester conjugates into the acid form (this compound acid), which appears to be the primary residue detected in animal tissues [3].

- Toxicological Note: A rat development study indicated that this compound-ethyl can cause adverse effects, such as a significant decrease in the number of live fetuses [3]. This underscores the importance of robust residue monitoring for consumer safety.

References

Comprehensive Application Notes and Protocols: Degradation and Sorption of Quizalofop-P-Ethyl in Railway Track Soils

Introduction to Herbicide Environmental Behavior in Railway Environments

Weed control on railway tracks presents unique environmental challenges compared to agricultural applications. For decades, glyphosate has been the primary herbicide for railway vegetation management due to its broad-spectrum activity and low leaching potential. However, concerns about insufficient weed control for certain species like horsetails (Equisetum), development of herbicide resistance, and ongoing debates about possible carcinogenicity have created a need for alternative herbicides. Quizalofop-P-ethyl (QE), an aryloxyphenoxypropionate herbicide, has emerged as a potential component of integrated weed management strategies for railway tracks due to its selective activity against grass weeds of the Poaceae family. When used in combination with broadleaf herbicides like 2,4-D, these compounds offer complementary spectra of activity that can effectively manage diverse weed populations present in railway environments [1].

The environmental fate of herbicides applied to railway tracks deserves particular attention due to the unique characteristics of these ecosystems. Railway tracks are designed with efficient drainage systems to ensure stability and prevent deformation from freezing water, potentially facilitating herbicide transport to groundwater. Soils beneath railway ballast typically exhibit low organic carbon contents (often <0.3%) compared to agricultural topsoils, resulting in reduced sorption capacity for most organic compounds. Historically, contamination of aquifers with herbicides like atrazine and diuron or their metabolites has been linked to railway applications, highlighting the importance of understanding environmental behavior before widespread implementation. While agricultural soil data suggest this compound-P-ethyl poses low groundwater contamination risk, the distinct soil properties in railway environments necessitate direct investigation of its degradation and sorption characteristics in these specific substrates [1] [2].

Experimental Data Summary and Comparative Analysis

Degradation Kinetics of this compound-P-Ethyl and Metabolites

Degradation half-lives of this compound-P-ethyl and its metabolites were determined through controlled incubation studies using soils collected from railway tracks. The results demonstrate significantly prolonged persistence in railway materials compared to typical agricultural soils, which can be attributed to the lower microbial activity and organic matter content in railway substrates. This compound-P-ethyl undergoes rapid transformation to its primary metabolite, This compound-acid, which subsequently degrades to hydroxylated metabolites including 3-OH-quizalofop-acid and 3-OH-CQO. The data reveal that the mean half-lives in railway soils are extended by factors ranging from 1.4 to 26 compared to agricultural soils, depending on the specific compound [1].

Table 1: Degradation half-lives (days) of this compound-P-ethyl and metabolites in railway track soils

| Compound | EB Soil | MBS Soil | MR Soil | CS Soil | Geometric Mean | Agricultural Soils (Mean) |

|---|---|---|---|---|---|---|

| This compound-P-ethyl | 1.3 | 1.0 | 0.9 | 0.6 | 0.9 | 0.6 |

| This compound-acid | 12.5 | 14.9 | 17.2 | 14.9 | 14.7 | 1.1 |

| 3-OH-quizalofop-acid | 19.3 | 19.4 | 24.6 | 19.2 | 20.4 | Not available |

| 3-OH-CQO | 29.9 | 33.5 | 41.2 | 31.8 | 33.4 | Not available |

The extended half-life of this compound-acid is particularly noteworthy from an environmental perspective, as this primary metabolite exhibits higher mobility and comparable herbicidal activity to the parent compound. The secondary and tertiary metabolites (3-OH-quizalofop-acid and 3-OH-CQO) demonstrate even greater persistence in railway soils, with half-lives exceeding 30 days in some materials. These findings contrast sharply with dissipation data from agricultural soils, where this compound-P-ethyl degrades rapidly with half-lives generally below 1 day [3]. Field studies in adzuki bean fields have reported this compound-P-ethyl half-lives of 3.4 to 6.7 days in plants and soils, further highlighting the unique persistence patterns in railway environments [4].

Sorption Characteristics in Railway Soils

Sorption coefficients were determined for this compound-P-ethyl and its metabolites using the Freundlich adsorption model across different railway soil types. The results demonstrate substantially reduced sorption capacity in railway materials compared to agricultural soils, with mean sorption coefficients lower by factors of 3 to 19. This diminished sorption potential correlates strongly with the low organic carbon content (ranging from <0.06% to 0.31%) characteristic of railway soils. The sorption data follow expected trends based on compound physicochemical properties, with the parent compound (this compound-P-ethyl) exhibiting greater sorption than its acidic metabolite [1] [5].

Table 2: Sorption parameters (KF, mL/g) of this compound-P-ethyl and metabolites in railway track soils

| Compound | EB Soil | MBS Soil | MR Soil | CS Soil | Geometric Mean | Agricultural Soils (Mean) |

|---|---|---|---|---|---|---|

| This compound-P-ethyl | 4.2 | 5.8 | 1.2 | 3.1 | 3.2 | 15.6 |

| This compound-acid | 0.9 | 1.5 | 0.2 | 0.5 | 0.6 | 8.3 |

| 3-OH-quizalofop-acid | 2.1 | 3.2 | 0.5 | 1.2 | 1.5 | Not available |

| 3-OH-CQO | 3.8 | 5.1 | 0.9 | 2.7 | 2.7 | Not available |

The Freundlich exponents (1/n) for all compounds ranged from 0.61 to 0.88, indicating moderately nonlinear sorption behavior. The exceptionally low sorption capacity of the MR soil (with organic carbon content of ≈0.04%) highlights the potential for enhanced herbicide mobility in railway environments with minimal organic matter. Based on these sorption parameters and degradation half-lives, potential leaching to groundwater is predicted to be highest for this compound-acid, moderate for the parent compound, and relatively low for the hydroxylated metabolites under typical railway track conditions [1].

Detailed Experimental Protocols

Soil Collection and Characterization

Soil sampling should be conducted from multiple railway track locations representing different ages and maintenance histories. Ideally, collect samples from 10- to 15-year-old railway tracks at depths of 2-55 cm below the railway ballast, as these regions represent the actual soil layers that would interact with herbicides following application. Using a standard soil auger, collect representative samples from at least three different locations within each site to account for spatial variability. Immediately after collection, field-moist soils should be sieved through a 2-mm mesh to remove large particles and stored in sterile plastic bags at 4°C until analysis to preserve microbial activity [1].

Essential soil characterization parameters must be determined for each sample, including:

- pH measured in 0.01 M CaCl₂ (1:2.5 soil:solution ratio)

- Organic carbon content (Cₒᵣg) using the Walkley-Black method or elemental analysis

- Particle size distribution through hydrometer method

- Cation exchange capacity (CEC) using ammonium acetate method

For the study by Buerge et al. (2020), soils were collected from three Swiss railway locations: Münchenbuchsee (MBS; beige subsoil with rusty concretions, 16-55 cm depth), Müntschemier (MR; white-beige subsoil, 2-15 cm depth), and Erlenbach (EB; gray sandy construction material, 7 cm thickness). Additionally, crushed sand (CS) used in drainage channel construction was obtained from railway authorities. These materials exhibited pH values of 7.5-7.7 and organic carbon contents ranging from <0.06% to 0.31%, representing realistic worst-case scenarios for herbicide mobility and persistence [1].

Soil Incubation Experiments for Degradation Studies

Soil incubation experiments should be established to determine degradation kinetics of this compound-P-ethyl and identify potential metabolites. The following protocol has been validated for railway track soils:

- Prepare field-moist soil portions of 800 g and spread evenly in crystallizing dishes (23 cm width)

- Apply the test substance evenly to the soil surface using a polyethylene spray bottle. For this compound-P-ethyl, apply 800 µg dissolved in 5-10 mL of water (may require up to 40% methanol for solubility)

- For metabolite studies, apply appropriate quantities (e.g., 80 µg for minor metabolites) to facilitate detection

- Incubate soils in the dark at constant temperature (e.g., 20°C) and maintain soil moisture at approximately 50% of water holding capacity by periodic addition of deionized water

- Sample triplicate portions from each incubation vessel at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 28, 50, and 80 days)

- Extract samples immediately after collection using appropriate solvents (see Section 3.4)

- Analyze extracts for parent compound and metabolites using validated chromatographic methods

In the reference study, experiments were conducted 7-9 months after soil collection to allow for stabilization of microbial activity. Separate incubations were established for each test substance (this compound-P-ethyl and five metabolites) across all four soil materials, totaling 28 independent incubation studies. The extended sampling period allowed for observation of complete transformation pathways and identification of transient metabolites [1].

Sorption Experiments Using Batch Equilibrium Method

Sorption coefficients should be determined using the batch equilibrium method following OECD Guideline 106. The following protocol is recommended:

- Prepare soil suspensions by adding soil to 0.01 M CaCl₂ solution (1:10 soil:solution ratio) in centrifuge tubes

- Spike with herbicide solutions to achieve appropriate concentration ranges (typically 0.1-5 mg/L)

- Include controls without soil to assess potential herbicide degradation or sorption to container walls

- Equilibrate suspensions on a horizontal shaker (150 rpm) for 24 hours at constant temperature (20±1°C)

- Centrifuge samples at 4,000-10,000 × g for 15 minutes to separate soil and aqueous phases

- Analyze supernatant for herbicide concentration using HPLC-MS/MS or HPLC-DAD

- Calculate sorption coefficients using the Freundlich equation: x/m = Kf × C1/n, where x/m is the amount sorbed per soil mass, C is the equilibrium concentration, Kf is the Freundlich sorption coefficient, and 1/n is the Freundlich exponent

For quality assurance, include reference compounds with known sorption behavior and perform experiments in triplicate. The contact time should be verified through preliminary kinetic studies to ensure true equilibrium conditions. For this compound-P-ethyl and its metabolites, the sorption isotherms are typically linear or slightly nonlinear within environmentally relevant concentration ranges [1] [5].

Chemical Analysis Methods

3.4.1 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS analysis provides the sensitivity and selectivity required for quantifying this compound-P-ethyl and its metabolites in complex soil matrices. The following method has been successfully applied:

- Extraction: Extract soil samples (5 g) with acidified acetonitrile (1% acetic acid, 10 mL) using vigorous shaking (15 min) or ultrasonication (10 min)

- Cleanup: Use dispersive solid-phase extraction with C18 sorbent (50 mg/mL extract) for lipid removal

- Chromatography: Employ a C18 reverse-phase column (150 mm × 4.6 mm, 5 μm) with mobile phase gradient of methanol/water (both containing 0.1% formic acid) from 50:50 to 90:10 over 15 minutes at flow rate of 0.6 mL/min

- Mass detection: Use electrospray ionization in positive mode with multiple reaction monitoring (MRM) for specific transitions:

- This compound-P-ethyl: 373.1 → 299.1 (quantifier) and 373.1 → 91.1 (qualifier)

- This compound-acid: 345.1 → 299.1

- 3-OH-quizalofop-acid: 361.1 → 315.1

- 3-OH-CQO: 195.1 → 167.1

This method provides limits of detection of 0.001-0.01 mg/kg and limits of quantification of 0.005-0.03 mg/kg for this compound-P-ethyl and its metabolites in soil matrices, with recovery rates typically between 80-110% [3] [4].

3.4.2 High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

For laboratories without access to MS instrumentation, HPLC-DAD provides a reliable alternative for quantification:

- Extraction: Use QuEChERS method with acetonitrile (10 mL) extraction followed by partitioning with MgSO₄ (4 g) and NaCl (1 g)

- Cleanup: Employ dispersive-SPE with PSA (50 mg) and C18 (50 mg) for matrix removal

- Chromatography: Separate compounds using a C18 column (250 mm × 4.6 mm, 5 μm) with isocratic mobile phase of acetonitrile:water (80:20, v/v) at flow rate of 0.6 mL/min

- Detection: Monitor at 236 nm for this compound-P-ethyl and its acid metabolite

- Validation: The method demonstrates recovery rates of 88.7-116.2% with relative standard deviations of 0.82-4.39%, LODs of 0.003-0.01 mg/kg, and LOQs of 0.01-0.03 mg/kg [4]

Metabolic Pathways and Experimental Workflows

Metabolic Pathway of this compound-P-Ethyl in Railway Soils

The transformation of this compound-P-ethyl in railway soils follows a defined metabolic pathway involving both biotic and abiotic processes. The visualization below illustrates the complete degradation pathway, highlighting the key intermediates and transformation processes:

Transformation Process Details:

Primary transformation: this compound-P-ethyl rapidly undergoes enzymatic hydrolysis to form this compound-P-acid, catalyzed by microbial esterases. This initial step occurs relatively quickly, with half-lives of 0.6-1.3 days across different railway soils. The enzyme responsible for this transformation (QpeH) has been identified in Pseudomonas sp. strain J-2, with optimal activity at pH 8.0 and 30°C, and specific activity of 198.9 ± 2.7 U mg⁻¹ for this compound-P-ethyl [6].

Secondary transformation: this compound-P-acid undergoes microbial hydroxylation at the 3-position of the quinoxaline ring to form 3-OH-quizalofop-acid. This metabolite demonstrates significantly greater persistence than the parent compound, with half-lives of 19.2-24.6 days in railway soils, making it environmentally relevant for groundwater contamination concerns [1].

Tertiary transformation: Side chain cleavage of 3-OH-quizalofop-acid yields 3-OH-CQO (6-chloro-3-hydroxy-2-quinoxalinone), which represents a key breakdown product that persists in railway environments with half-lives of 29.9-41.2 days. This metabolite continues to undergo slow microbial transformation ultimately leading to complete mineralization to CO₂, H₂O, and microbial biomass [1] [3].

Experimental Workflow for Comprehensive Fate Assessment

The complete assessment of this compound-P-ethyl behavior in railway soils requires an integrated approach combining degradation, sorption, and metabolite identification studies. The following workflow provides a systematic protocol for comprehensive environmental fate assessment:

Workflow Implementation Details:

Integrated approach: The parallel execution of degradation and sorption studies using identical soil materials ensures data consistency for subsequent environmental modeling and risk assessment. This integrated approach is particularly important for railway soils, which exhibit substantially different properties compared to agricultural soils [1].

Analytical considerations: The QuEChERS extraction method provides efficient recovery of both parent compound and metabolites across different soil types. For railway soils with low organic matter, additional cleanup may be necessary to remove interferences from mineral components. The use of acidified water (0.1M HCl) and acidified acetonitrile (1% acetic acid) as extraction solvents improves recovery of acidic metabolites like this compound-P-acid [3] [4].

Metabolite identification: Liquid Chromatography-Ion Trap-Mass Spectrometry (LC-IT-MSn) enables comprehensive structural elucidation of transformation products. This capability is essential for identifying unknown metabolites that may form under the unique conditions of railway environments, particularly those with minimal microbial activity and low organic matter [6].

Environmental Implications and Risk Assessment

The extended half-lives and reduced sorption coefficients observed for this compound-P-ethyl and its metabolites in railway soils compared to agricultural environments have significant implications for environmental risk assessment. Based on the experimental data, potential leaching to groundwater is predicted to be highest for this compound-acid, the primary metabolite, due to its combination of moderate persistence and high mobility. The parent compound, this compound-P-ethyl, exhibits lower leaching potential despite its persistence due to stronger sorption to soil components. The hydroxylated metabolites (3-OH-quizalofop-acid and 3-OH-CQO), while more persistent, demonstrate intermediate sorption characteristics that may reduce their mobility in railway environments [1].